7-chloro-N-phenethyl-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

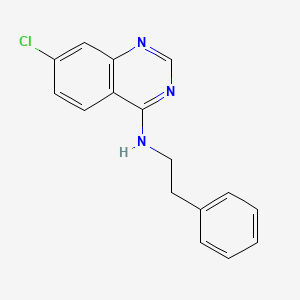

7-chloro-N-phenethyl-4-quinazolinamine is a chemical compound with the molecular formula C16H14ClN3 . It is also known by other synonyms such as 7-chloro-N-(2-phenylethyl)quinazolin-4-amine and N-(7-CHLORO-4-QUINAZOLINYL)-N-PHENETHYLAMINE .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also contains a phenethyl group and a chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the search results .Applications De Recherche Scientifique

Anticancer Activity

7-chloro-N-phenethyl-4-quinazolinamine and its derivatives have been explored for their anticancer properties. One study synthesized and characterized 2,3,7-trisubstituted Quinazoline derivatives, demonstrating significant anticancer activity against CNS SNB-75 Cancer cell line through rational approach and QSAR techniques. These findings highlight the potential of quinazoline derivatives in cancer therapy by inhibiting EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013).

Antimicrobial and Anti-HIV Activities

A series of novel hybrid quinazoline–triazine derivatives was synthesized and evaluated for their in vitro anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) viral strains, as well as in vitro antimicrobial activity against several bacterial and fungal strains. The bioassay results indicate that some of these compounds could be considered as possible potential agents, demonstrating the versatility of quinazoline derivatives in developing treatments for infectious diseases (Modh et al., 2014).

Antioxidant Properties

Quinazoline derivatives have also been evaluated for their antioxidant properties, which are crucial for protecting cells from oxidative stress. A study on novel 2-phenyl Quinazoline 4-(3H)-one derivatives showed that these compounds exhibit both in vitro and in vivo antioxidant activity, suggesting their potential use in mitigating oxidative stress-related conditions (Kusuma & Vedula, 2016).

Antibacterial Activity

N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and showed significant antibacterial activity against multidrug-resistant Staphylococcus aureus. This indicates the potential of quinazoline derivatives as a platform for future development of new antibacterial agents, especially in the era of increasing antibiotic resistance (Van Horn et al., 2014).

Ligand Design for Asymmetric Catalysis

Quinazoline derivatives have been utilized in the design of ligands for asymmetric catalysis. One study describes the preparation and resolution of axially chiral quinazoline-containing ligands, which were applied in enantioselective hydroboration of vinylarenes, demonstrating the utility of quinazoline scaffolds in asymmetric synthesis (Connolly et al., 2004).

Orientations Futures

While specific future directions for 7-chloro-N-phenethyl-4-quinazolinamine are not mentioned in the search results, related compounds have shown promise in medical research. For instance, 7-chloro-4-(phenylselanyl) quinoline has been studied for its potential to combat peripheral neuropathy and comorbidities induced by Paclitaxel in mice .

Relevant Papers The paper titled “7-Chloro-4-(Phenylselanyl) Quinoline Is a Novel Multitarget Therapy to Combat Peripheral Neuropathy and Comorbidities Induced by Paclitaxel in Mice” discusses the therapeutic potential of a related compound . Another paper titled “Effectiveness of 7-chloro-4-(phenylselanyl) quinoline in improving learning, short-term memory, and anxiety-like behaviors in a mimetic model of Parkinson’s disease in Drosophila melanogaster” also explores the potential benefits of a similar compound .

Mécanisme D'action

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activities . These activities include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .

Mode of Action

Some quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, a process regulated by the quorum sensing system . They also decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

It’s known that quinazolinone derivatives can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

Some quinazolinone derivatives have been reported to exhibit excellent pharmacokinetics and in vivo activity following oral dosing .

Result of Action

Some quinazolinone derivatives have been found to inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth .

Propriétés

IUPAC Name |

7-chloro-N-(2-phenylethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNSLPMDSCDZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)

![2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2847698.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)

![3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2847704.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2847708.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2847712.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)

![Tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2847716.png)

![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2847719.png)

![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2847720.png)